BenchChemオンラインストアへようこそ!

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride

HDAC inhibition medicinal chemistry regiochemistry

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride (CAS 1205750-18-0, molecular formula C₁₁H₁₄ClNO₃, molecular weight 243.69 g/mol) is a heterocyclic building block belonging to the 1,4-benzoxazepine class. This compound features a partially saturated seven-membered oxazepine ring fused to a benzene ring, bearing a methyl ester at the 8-position and supplied as the hydrochloride salt.

Molecular Formula C11H14ClNO3
Molecular Weight 243.69
CAS No. 1205750-18-0
Cat. No. B2410196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride
CAS1205750-18-0
Molecular FormulaC11H14ClNO3
Molecular Weight243.69
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(CNCCO2)C=C1.Cl
InChIInChI=1S/C11H13NO3.ClH/c1-14-11(13)8-2-3-9-7-12-4-5-15-10(9)6-8;/h2-3,6,12H,4-5,7H2,1H3;1H
InChIKeyDDIHHGDMIIWAFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate Hydrochloride (CAS 1205750-18-0): Procurement-Relevant Structural and Scaffold Overview


Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride (CAS 1205750-18-0, molecular formula C₁₁H₁₄ClNO₃, molecular weight 243.69 g/mol) is a heterocyclic building block belonging to the 1,4-benzoxazepine class . This compound features a partially saturated seven-membered oxazepine ring fused to a benzene ring, bearing a methyl ester at the 8-position and supplied as the hydrochloride salt. The 1,4-benzoxazepine scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core for inhibitors of histone deacetylases (HDACs), CBP/P300 bromodomains, and PI3 kinases [1][2]. It is commercially available from multiple reputable suppliers at purities of 95–98% with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic 1,4-Benzoxazepine Intermediates Cannot Substitute for the 8-Carboxylate Methyl Ester Hydrochloride in HDAC and Bromodomain Inhibitor Programs


The 1,4-benzoxazepine scaffold supports diverse substitution patterns (7-, 8-, and 9-carboxylate regioisomers; methyl vs. ethyl esters; free base vs. hydrochloride salt), each of which presents different reactivity, solubility, handling properties, and downstream derivatization outcomes . The 8-carboxylate methyl ester hydrochloride specifically serves as the direct precursor to the 8-hydroxamic acid pharmacophore essential for zinc-dependent HDAC inhibition, as demonstrated in patent US20160222028A1 [1]. The 7- and 9-substituted regioisomers (CAS 1206229-01-7 and CAS 1823961-58-5, respectively) place the ester vector at a different position on the aromatic ring, altering the geometry of the final inhibitor and its zinc-chelating orientation . Additionally, the hydrochloride salt form (CAS 1205750-18-0) offers distinct handling advantages over the free base (CAS 1206229-00-6), including defined stoichiometry for salt metathesis reactions and generally improved solid-state stability at ambient temperature . Substituting any of these analogs without experimental validation risks altering reaction yields, final product purity, and pharmacological activity.

Quantitative Differentiation Evidence for Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate Hydrochloride vs. Closest Analogs


Regiochemical Differentiation: 8-Carboxylate Is the Preferred Precursor for 8-Hydroxamic Acid HDAC Inhibitors

Patent US20160222028A1 discloses a series of 4-amido-bicyclic [4,5,0] hydroxamic acids as zinc-dependent HDAC inhibitors. The synthetic route in Example 1 explicitly uses methyl 3-bromo-4-(bromomethyl)benzoate as the starting point to construct the benzoxazepine ring, with the target compound methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate appearing as a key intermediate en route to 8-hydroxamic acid final products [1]. The 8-position ester is essential because it positions the eventual hydroxamic acid zinc-binding group (ZBG) at the correct vector for HDAC6 catalytic domain engagement. The 7-carboxylate regioisomer (CAS 1206229-01-7) and 9-carboxylate regioisomer (CAS 1823961-58-5) would, upon analogous derivatization, orient the ZBG at different angles relative to the benzoxazepine core, predictably altering zinc-chelation geometry and isozyme selectivity . No head-to-head comparative biological data for the three regioisomeric methyl esters are publicly available.

HDAC inhibition medicinal chemistry regiochemistry

Hydrochloride Salt vs. Free Base: Defined Stoichiometry and Handling Advantages

The hydrochloride salt (CAS 1205750-18-0, MW 243.69 g/mol) differs from the free base methyl ester (CAS 1206229-00-6, MW 207.23 g/mol) in molecular weight, physical form, hygroscopicity, and storage requirements. Sigma-Aldrich lists the HCl salt as a powder with recommended storage at room temperature . The free base, in contrast, is an oil or low-melting solid that may require cold storage . The defined HCl stoichiometry (1:1 salt) enables precise molar calculations for amide coupling, N-alkylation, and other reactions where the secondary amine must first be neutralized; using the free base introduces uncertainty in the effective amine concentration due to variable protonation state upon dissolution. Supplier-reported purities are 95% (Sigma-Aldrich/Bidepharm) and 98% (Leyan) for the HCl salt , compared to 97% for the free base (Achemblock) .

salt selection solid-state properties handling

Scaffold Validation: 1,4-Benzoxazepine Core Delivers Nanomolar Potency in CBP/P300 Bromodomain and HDAC6 Inhibition

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold, of which the target compound is the 8-carboxylate methyl ester derivative, forms the structural core of two well-characterized chemical probes: I-CBP112 (a CBP/P300 bromodomain inhibitor) and TPOP146 (a selective CBP/P300 benzoxazepine bromodomain inhibitor) . I-CBP112 binds CBP and p300 bromodomains with Kd values of 151 ± 6 nM and 167 ± 8 nM, respectively . TPOP146 exhibits a Kd of 134 nM for CBP with selectivity over BRD4 (Kd = 5.02 μM) . In the HDAC6 space, benzoxazepine-based inhibitors have achieved IC50 values as low as 1.8 nM with 141-fold selectivity over HDAC1 [1]. While the target compound itself is a synthetic intermediate and not a final bioactive molecule, its scaffold directly enables these potency and selectivity outcomes. Alternative seven-membered heterocyclic scaffolds (e.g., 1,4-benzodiazepines, 1,5-benzoxazepines) have distinct pharmacological profiles and do not recapitulate the same bromodomain or HDAC6 inhibition profile [2].

CBP/P300 bromodomain HDAC6 epigenetics

Methyl Ester as the Optimal Synthetic Handle: Comparative Reactivity vs. Ethyl Ester and Free Carboxylic Acid

The methyl ester at the 8-position offers a balance of reactivity and stability for further derivatization. In contrast, the ethyl ester analog (ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate) has a higher molecular weight and marginally different steric and electronic properties that can affect reaction rates in amidation and hydrolysis steps . The free carboxylic acid (2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride, CAS 2138332-97-3) requires pre-activation (e.g., conversion to acid chloride or use of coupling reagents) for amide bond formation, adding a synthetic step and potentially introducing racemization or side products [1]. The methyl ester can be directly converted to the corresponding hydroxamic acid—the zinc-binding pharmacophore in HDAC inhibitors—by treatment with hydroxylamine under basic conditions, a transformation documented in patent US20160222028A1 [2]. While direct comparative kinetic data for methyl vs. ethyl ester hydrolysis or aminolysis on this specific scaffold are not available in the public domain, the general principle of methyl esters undergoing faster nucleophilic acyl substitution than ethyl esters (due to reduced steric hindrance) is well-established in physical organic chemistry.

synthetic chemistry ester hydrolysis functional group interconversion

High-Value Application Scenarios for Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate Hydrochloride (CAS 1205750-18-0)


HDAC6 Inhibitor Lead Optimization Programs

This compound is the direct synthetic precursor for 8-hydroxamic acid benzoxazepine HDAC inhibitors as described in patent US20160222028A1 [1]. Medicinal chemistry teams pursuing zinc-dependent HDAC6 (or broader HDAC) inhibition can use this intermediate to generate focused libraries of 4-amido-8-hydroxamic acid derivatives. The 8-carboxylate position ensures the final hydroxamic acid zinc-binding group is correctly oriented for catalytic domain engagement, a feature not achievable with 7- or 9-substituted regioisomers without altering the pharmacophore geometry [1].

CBP/P300 Bromodomain Chemical Probe Development

The 1,4-benzoxazepine scaffold forms the core of chemical probes I-CBP112 (Kd = 151 nM for CBP) and TPOP146 (Kd = 134 nM for CBP) [2]. The target compound provides the 8-carboxylate substitution handle that, after appropriate N-functionalization and further elaboration, enables access to this biologically validated chemical space. Researchers developing epigenetic reader domain inhibitors can use this intermediate as a starting point for structure-activity relationship (SAR) exploration around the benzoxazepine core [2].

Multi-Gram Scale-Up and Process Chemistry for Preclinical Candidates

With commercial availability at 95–98% purity from multiple suppliers (Sigma-Aldrich/Enamine, Bidepharm, Leyan) and the availability of batch-specific QC documentation (NMR, HPLC, GC) , the HCl salt form is suitable for process chemistry scale-up. The defined salt stoichiometry and powder physical form facilitate accurate weighing and reproducible reaction outcomes at multi-gram scale, a critical requirement for preclinical candidate synthesis where batch-to-batch variability must be minimized .

Diversity-Oriented Synthesis of Benzoxazepine-Focused Compound Libraries

The methyl ester at the 8-position serves as a versatile synthetic handle for generating diverse chemotypes: it can be hydrolyzed to the carboxylic acid for amide coupling, reduced to the primary alcohol, or directly converted to hydroxamic acids, amides, and hydrazides [1]. This functional group versatility, combined with the scaffold's established biological relevance in HDAC and bromodomain inhibition, makes this compound an efficient entry point for diversity-oriented synthesis campaigns aimed at epigenetic target space [1][2].

Quote Request

Request a Quote for Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.